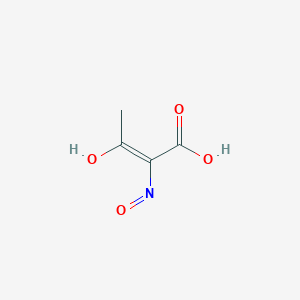

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid

Descripción

Propiedades

Número CAS |

14352-66-0 |

|---|---|

Fórmula molecular |

C4H5NO4 |

Peso molecular |

131.0868 |

Sinónimos |

Butanoic acid, 2-(hydroxyimino)-3-oxo- (9CI) |

Origen del producto |

United States |

Physicochemical Profiling and Synthetic Utility of Ethyl 2-(hydroxyimino)-3-oxobutanoate

As a Senior Application Scientist, I frequently encounter molecules that serve as linchpins in complex synthetic architectures. Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS: 5408-04-8), traditionally known as ethyl 2-oximinoacetoacetate, is one such compound. It is a highly versatile β-keto ester derivative that functions as a critical intermediate in heterocyclic construction—most notably the Knorr pyrrole synthesis—and as a potent additive in peptide coupling sequences.

This whitepaper provides an in-depth technical analysis of its physicochemical behavior, mechanistic pathways, and field-proven laboratory protocols, designed specifically for researchers and drug development professionals.

Physicochemical Data & Molecular Dynamics

Understanding the physical and chemical boundaries of a reagent is the first step in mastering its application. Ethyl 2-(hydroxyimino)-3-oxobutanoate possesses a unique bifunctional nature, featuring both an oxime and an ester group, which dictates its reactivity profile 1.

Quantitative Property Summary

| Property | Value | Causality / Practical Significance |

| Molecular Weight | 159.14 g/mol | Facilitates precise mass spectrometry identification and stoichiometric scaling 2. |

| Melting Point | 46–48 °C | Low melting point necessitates controlled thermal storage to prevent clumping or phase transition 3. |

| Boiling Point | 136–137 °C (at 5 Torr) | Requires high-vacuum distillation for purification to avoid thermal degradation. |

| Density | ~1.22 g/cm³ | Critical for accurate volumetric dosing during industrial scale-up. |

| pKa (Predicted) | 7.41 ± 0.10 | The weakly acidic oxime proton allows it to act as a nucleophile in peptide coupling without requiring highly basic conditions 3. |

| Solubility Profile | Soluble in DCM, DMF, EtOH | Enables homogeneous phase reactions in both heterocyclic and solid-phase peptide synthesis. |

Mechanistic Insight (Tautomerism): While often drawn as a nitroso compound in older literature, spectroscopic evidence confirms that the molecule exists predominantly in the oxime tautomer. The oxime form is thermodynamically stabilized by intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This structural rigidity is what allows the compound to effectively modulate the reactivity of carbodiimides, suppressing racemization during peptide bond formation 1.

Synthetic Preparation: Controlled Nitrosation

The most robust method for synthesizing ethyl 2-(hydroxyimino)-3-oxobutanoate is the direct nitrosation of ethyl acetoacetate. Because the active nitrosating agent (nitrous acid) is unstable, it must be generated in situ.

Protocol 1: Nitrosation of Ethyl Acetoacetate

This protocol is designed as a self-validating system to ensure high purity and yield.

-

Solvation: Dissolve 1.0 equivalent of ethyl acetoacetate in a generous volume of glacial acetic acid.

-

Causality: Acetic acid acts as both the solvent and the proton source required to generate nitrous acid from sodium nitrite.

-

-

Thermal Regulation: Cool the reaction vessel to 0–5 °C using an ice-salt bath.

-

Causality: Nitrosation is highly exothermic. Strict thermal control prevents the uncontrolled decomposition of nitrous acid into nitrogen oxides (NOx) gases and avoids over-oxidation of the substrate.

-

-

Reagent Addition: Slowly add 1.05 equivalents of saturated aqueous sodium nitrite dropwise via an addition funnel over 30 minutes.

-

Causality: Dropwise addition ensures the in situ generated HONO is consumed immediately by the enol form of the acetoacetate, preventing accumulation and side reactions.

-

-

Crystallization & Isolation: Stir the mixture for an additional 2 hours at room temperature. Pour the mixture into crushed ice to precipitate the product. Filter under vacuum and wash with cold water.

-

System Validation: The reaction is visually self-indicating. The clear solution will transition to a pale-yellow crystalline suspension. A post-isolation melting point check (target: 46–48 °C) instantly validates the absence of unreacted starting material.

Workflow for the controlled nitrosation of ethyl acetoacetate.

Heterocyclic Applications: The Knorr Pyrrole Synthesis

Directly handling α-amino ketones is notoriously difficult because they rapidly undergo self-condensation to form dihydropyrazines. Ethyl 2-(hydroxyimino)-3-oxobutanoate elegantly bypasses this issue by serving as a stable, bench-ready precursor that is reduced to the α-amino ketone in situ during the Knorr pyrrole synthesis 4.

Protocol 2: In-Situ Reduction and Dehydrative Cyclization

This methodology is optimized for the synthesis of highly substituted pyrrole cores, critical in the development of pharmaceuticals like antimalarial DHODH inhibitors.

-

Pre-Mixing: Dissolve 1.0 equivalent of freshly prepared ethyl 2-(hydroxyimino)-3-oxobutanoate and 1.0 equivalent of a β-dicarbonyl compound (e.g., acetylacetone) in glacial acetic acid at 15 °C.

-

Reductive Activation: Slowly add 2.5 equivalents of Zinc dust to the vigorously stirring mixture.

-

Causality: Zinc dust provides a massive surface area for rapid heterogeneous electron transfer. The acidic environment facilitates the cleavage of the N-O bond, yielding the highly reactive α-amino-β-ketoester. Slow addition prevents a thermal runaway.

-

-

Condensation: Allow the mixture to react at room temperature for 20 minutes, then heat to 60 °C for 2 hours.

-

Causality: The initial room temperature phase allows the nucleophilic amine to attack the carbonyl of the acetylacetone. Subsequent heating provides the thermodynamic push required for the final dehydrative cyclization, aromatizing the ring into a stable pyrrole.

-

-

System Validation: The dissolution of the opaque zinc dust serves as a visual indicator of reduction completion. The final pyrrole formation can be validated via TLC (Hexane/Ethyl Acetate), looking for a highly UV-active spot distinct from the starting oxime.

Mechanistic pathway of the Knorr pyrrole synthesis utilizing in-situ reduction.

Handling, Stability, and Self-Validating Storage

To maintain the scientific integrity of your assays, strict handling protocols must be observed:

-

Thermal Sensitivity: Due to its melting point of 46–48 °C, the compound must be stored sealed in a dry environment at room temperature or refrigerated (2–8 °C) for long-term storage to prevent phase changes and subsequent hydrolysis 3.

-

Hazard Profile: The compound is classified as an irritant (GHS07). It is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) 2. All handling must be conducted within a certified fume hood using standard PPE (nitrile gloves, safety goggles).

-

Pre-Use Validation: Before utilizing older batches in sensitive peptide couplings, run a rapid IR scan. The presence of a sharp O-H stretch (~3300 cm⁻¹) and a distinct C=N stretch (~1650 cm⁻¹) validates the integrity of the oxime functional group against hydrolytic degradation back to the diketone.

Comprehensive References

-

EvitaChem - Buy Ethyl 2-(hydroxyimino)-3-oxobutanoate (EVT-8950084). Available at:

-

PubChem - Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771. Available at:

-

ChemicalBook - ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8. Available at:

-

National Institutes of Health (PMC) - Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. Available at:

Sources

Comprehensive Technical Guide on Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8)

Executive Summary

Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8)—often referred to in literature by its parent acid derivative name, (2E)-2-(hydroxyimino)-3-oxobutanoic acid ethyl ester, or simply ethyl 2-oximinoacetoacetate—is a highly versatile oxime intermediate[1]. It is a foundational building block in organic synthesis, most notably serving as the critical precursor in the Knorr pyrrole synthesis [2]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated experimental protocols for researchers and drug development professionals utilizing this compound.

Chemical Identity & Physicochemical Profiling

Understanding the physical and chemical properties of CAS 5408-04-8 is essential for predicting its behavior in highly reactive environments, such as reductive cyclizations and alkylations. The compound features both an ester and a hydroxyimino (oxime) functional group, providing distinct electrophilic and nucleophilic sites[3].

Table 1: Physicochemical Properties

| Property | Specification / Value |

| IUPAC Name | Ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate |

| CAS Registry Number | 5408-04-8 |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| Appearance | Colorless to pale yellow liquid or semi-solid |

| Solubility | Soluble in organic solvents (ether, ethyl acetate); moderate in water |

| Storage Conditions | 2–8°C, sealed in a dry environment |

| SMILES | CC(=O)C(=NO)C(=O)OCC |

Data sourced from authoritative chemical databases[1][4].

Mechanistic Role in Drug Development & Organic Synthesis

The Knorr Pyrrole Synthesis

The most prominent application of CAS 5408-04-8 is its role in synthesizing substituted pyrroles[2]. Pyrroles are privileged scaffolds in medicinal chemistry, forming the core of porphyrins, heme analogs, and various pharmaceuticals.

Mechanistic Causality: The Knorr synthesis relies on the in situ reduction of the oxime group of CAS 5408-04-8 to an highly reactive α-aminoketone. Because α-aminoketones rapidly self-condense to form dihydropyrazines, they cannot be isolated easily. By generating the α-aminoketone directly in the presence of a second equivalent of a β-dicarbonyl compound (like ethyl acetoacetate), the cross-condensation pathway outcompetes self-condensation, leading to the formation of the pyrrole ring[5].

Chemical pathway of Knorr pyrrole synthesis utilizing CAS 5408-04-8.

Synthesis of Cephalosporin Antibiotics

Beyond pyrroles, CAS 5408-04-8 is a critical starting material in the synthesis of third-generation cephalosporin antibiotics, such as Cefmenoxime [6]. The oxime is selectively alkylated with dimethyl sulfate to form a methoxyimino derivative. This specific methoxyimino geometry is crucial in drug design, as it confers steric hindrance against β-lactamase enzymes, thereby preventing bacterial resistance[6].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational checkpoints are included to ensure intermediate integrity before proceeding to subsequent steps.

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

This protocol utilizes the electrophilic nitrosation of an active methylene group[7][8].

Step-by-Step Methodology:

-

Preparation: Dissolve 292 g of ethyl acetoacetate in 296 mL of glacial acetic acid. Cool the reaction vessel in an ice-water bath to 0°C.

-

Causality: Acetic acid acts as both the solvent and the proton source necessary to generate the active electrophile, nitrous acid (HONO), from sodium nitrite.

-

-

Nitrosation: Prepare a solution of 180 g sodium nitrite in 400 mL distilled water. Add this dropwise to the stirred organic mixture. Critical: Maintain the internal temperature strictly below 10°C.

-

Causality: Nitrous acid is highly unstable. Exceeding 10°C causes it to decompose into nitrogen oxides (visible as brown gas), destroying the reagent and leading to poor yields.

-

-

Quenching & Salting Out: Stir for 30 minutes post-addition. Add a solution of 160 g potassium chloride in 800 mL water.

-

Causality: The addition of KCl increases the ionic strength of the aqueous phase ("salting out"), which decreases the solubility of the organic oxime, forcing it to separate cleanly as a lower oily phase.

-

-

Extraction: Separate the oily phase. Extract the remaining aqueous phase with diethyl ether (3 × 200 mL). Combine the ether extracts with the separated oil.

-

Purification: Wash the combined organic layer successively with distilled water and saturated brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield CAS 5408-04-8 as an oil that solidifies upon standing[7].

Step-by-step experimental workflow for synthesizing CAS 5408-04-8.

Protocol 2: Reductive Cyclization to Knorr's Pyrrole

This protocol outlines the conversion of CAS 5408-04-8 into diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate[5][9].

Step-by-Step Methodology:

-

Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer and reflux condenser, combine 0.1 mol of CAS 5408-04-8, 0.1 mol of ethyl acetoacetate, and 0.3 mol of sodium acetate in 200 mL of glacial acetic acid. Heat to 90°C.

-

Controlled Reduction: Gradually add 16.3 g of Zinc dust in small portions.

-

Causality: The reduction of the oxime consumes two equivalents of zinc and is violently exothermic. Gradual addition ensures the reaction temperature is maintained between 95°C and 105°C without boiling over. It also keeps the steady-state concentration of the α-aminoketone low, favoring cross-coupling over self-condensation[9].

-

-

Cyclization: Once zinc addition is complete, heat the mixture at reflux for 3 hours to drive the dehydration and aromatization of the pyrrole ring.

-

Isolation: Decant the hot mixture from the unreacted zinc sludge directly into an ice-water mixture. The sudden drop in temperature and polarity forces the highly crystalline pyrrole product to precipitate instantly, preventing the co-crystallization of zinc acetate[9].

Quantitative Data & Analytics

To ensure the integrity of the synthesized CAS 5408-04-8, analytical validation is required. Below are the expected spectral characteristics for the pure compound.

Table 2: Analytical Characterization Profile

| Analytical Method | Expected Signals / Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.33 (t, 3H, ester -CH₃), δ 2.46 (s, 3H, acetyl -CH₃), δ 4.31 (q, 2H, ester -CH₂-), δ 9.5–10.5 (br s, 1H, =N-OH) |

| Mass Spectrometry (ESI+) | m/z 160.1[M+H]⁺ |

| IR Spectroscopy (ATR) | ~3300 cm⁻¹ (O-H stretch, oxime), ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O) |

| TLC (Hexane:EtOAc 1:1) | R_f ≈ 0.45 (Visualized with UV or KMnO₄ stain) |

Safety & Handling Guidelines

Maintaining scientific integrity requires strict adherence to safety and handling protocols to prevent reagent degradation and ensure reproducible results[4].

-

Thermal Degradation: The oxime moiety is sensitive to prolonged heat and strong acids/bases. Store strictly at 2–8°C.

-

Toxicity: CAS 5408-04-8 is an irritant to the respiratory system, skin, and eyes. All handling must occur within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Zinc Dust Hazard: In Protocol 2, zinc dust poses a fire hazard if exposed to moisture. Handle with care and quench unreacted zinc safely post-reaction.

References

- Sigma-Aldrich. "Ethyl 2-(hydroxyimino)-3-oxobutanoate | 5408-04-8 - Sigma-Aldrich." sigmaaldrich.com.

- ChemScene. "5408-04-8 | Ethyl 2-(hydroxyimino)

- Wikipedia. "Knorr pyrrole synthesis." wikipedia.org.

- PrepChem. "Synthesis of ethyl (Z)-2-(hydroxyimino)

- Academic Dictionaries and Encyclopedias. "Knorr pyrrole synthesis." en-academic.com.

- EvitaChem. "Buy Ethyl 2-(hydroxyimino)

- ACS Publications. "Expedient Asymmetric Synthesis of All Four Isomers of N,N'-Protected 2,3-Diaminobutanoic Acid." acs.org.

- Wikipedia. "Cefmenoxime." wikipedia.org.

- Taylor & Francis Online. "SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS." tandfonline.com.

Sources

- 1. Ethyl 2-(hydroxyimino)-3-oxobutanoate | 5408-04-8 [sigmaaldrich.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. evitachem.com [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. en-academic.com [en-academic.com]

- 6. Cefmenoxime - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

IUPAC nomenclature for (2E)-2-(Hydroxyimino)-3-oxobutanoic acid

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Application of (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid

As a Senior Application Scientist, navigating the intersection of complex organic nomenclature and practical synthetic utility is critical for rational drug design and molecular engineering. This whitepaper provides a comprehensive, mechanistically grounded analysis of (2E)-2-(hydroxyimino)-3-oxobutanoic acid and its highly utilized ester derivative, ethyl 2-(hydroxyimino)-3-oxobutanoate . By deconstructing its IUPAC nomenclature, detailing self-validating synthetic protocols, and exploring its role as a linchpin in heterocyclic drug development, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural Deconstruction and IUPAC Nomenclature Logic

The systematic naming of highly functionalized organic molecules requires a strict adherence to the Cahn-Ingold-Prelog (CIP) priority rules and the IUPAC Blue Book recommendations. The compound (2E)-2-(hydroxyimino)-3-oxobutanoic acid contains three distinct functional groups: a carboxylic acid, a ketone, and an oxime.

Priority of Functional Groups

According to IUPAC substitutive nomenclature, the principal functional group dictates the parent suffix[1][2].

-

Carboxylic Acid (-COOH): Possesses the highest priority among the groups present, establishing the parent chain as a 4-carbon "butanoic acid"[1].

-

Ketone (=O): Relegated to a substituent prefix due to the presence of the carboxylic acid. Positioned at carbon-3, it is designated as "3-oxo"[2].

-

Oxime (=N-OH): In the presence of a higher-priority suffix group, an oxime is denoted by the prefix "hydroxyimino"[1][3]. Positioned at carbon-2, it is designated as "2-(hydroxyimino)"[3].

Stereochemical Assignment (E/Z Notation)

The C=N double bond of the oxime introduces geometric isomerism, necessitating E/Z stereochemical descriptors[4].

-

Carbon-2 Priorities: C2 is bonded to C1 (-COOH) and C3 (-C(=O)CH3). Under CIP rules, C1 is treated as bonded to three oxygens (O, O, O), while C3 is bonded to two oxygens and one carbon (O, O, C). Therefore, the -COOH group holds the higher priority[4].

-

Nitrogen Priorities: The -OH group has a higher atomic number priority than the nitrogen lone pair[4].

-

Configuration: In the (2E) isomer, the highest priority group on carbon (-COOH) and the highest priority group on nitrogen (-OH) are positioned on opposite sides (Entgegen) of the double bond[4].

Caption: Logical derivation of the IUPAC name based on functional group priorities and CIP rules.

Physicochemical Properties & Quantitative Data

In practical synthetic applications, the free acid is prone to decarboxylation and instability. Consequently, the compound is almost exclusively utilized and commercially available as its ethyl ester: Ethyl 2-(hydroxyimino)-3-oxobutanoate (also historically known as ethyl 2-oximinoacetoacetate)[5][6].

Table 1: Quantitative and Structural Data Summary

| Property | Value |

| IUPAC Name (Acid) | (2E)-2-(Hydroxyimino)-3-oxobutanoic acid |

| IUPAC Name (Ester) | Ethyl 2-(hydroxyimino)-3-oxobutanoate |

| CAS Registry Number | 5408-04-8 (Ethyl Ester)[5] |

| Molecular Formula | C6H9NO4 (Ethyl Ester)[5] |

| Molecular Weight | 159.14 g/mol (Ethyl Ester) |

| Appearance | Colorless to pale yellow liquid/crystalline solid[5] |

| Solubility | Soluble in organic solvents (EtOAc, DCM); moderate in water[5] |

Synthetic Methodologies & Mechanistic Causality

The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate is achieved via the electrophilic nitrosation of ethyl acetoacetate. This reaction must be carefully controlled to prevent thermal runaway and over-oxidation.

Step-by-Step Nitrosation Protocol

Causality & Experimental Design: The active electrophile is the nitrosonium ion (NO⁺) or its hydrated equivalent, nitrous acid (HONO), which is generated in situ because it is highly unstable[7].

-

Solvation & Acidification: Dissolve 1 equivalent of ethyl acetoacetate in a generous volume of glacial acetic acid[7][8].

-

Causality: Acetic acid serves a dual purpose: it acts as a highly polar, miscible solvent and provides the necessary protons to convert the incoming nitrite salt into nitrous acid[8].

-

-

Thermal Regulation: Chill the reaction vessel using an ice-water bath to maintain an internal temperature strictly below 10 °C (ideally ~0 °C to 5 °C)[7][8].

-

Electrophilic Addition: Prepare a saturated aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents). Add this dropwise to the stirred acetic acid solution over 30–45 minutes[7].

-

Causality: Dropwise addition ensures a low, steady-state concentration of the active nitrosating agent, preventing side reactions such as the oxidation of the resulting oxime[7].

-

-

Maturation & Extraction: Allow the mixture to stir for 2 hours as it slowly warms to room temperature. Pour the mixture into ice water and extract iteratively with ethyl acetate[8]. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[8].

-

Self-Validating System (Analytical Confirmation):

-

Protocol: Analyze the crude product via ¹H NMR (d6-DMSO).

-

Validation: The reaction is deemed successful and complete upon the total disappearance of the active methylene protons of ethyl acetoacetate (typically observed as a singlet near 3.4 ppm) and the emergence of a highly deshielded, broad singlet at ~12.5 ppm , which uniquely corresponds to the oxime N-OH proton[8].

-

Caption: Step-by-step nitrosation workflow for synthesizing the ethyl ester derivative.

Applications in Drug Development & Heterocyclic Synthesis

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a privileged intermediate in the synthesis of complex heterocycles, acting as a masked α-amino ketone.

The Knorr Pyrrole Synthesis

Pyrroles are fundamental pharmacophores found in numerous biological agents (e.g., statins, porphyrins). The classical Knorr pyrrole synthesis utilizes our target oxime to bypass the instability of free α-amino ketones[7].

-

Mechanism: The oxime is dissolved in glacial acetic acid alongside a coupling partner (e.g., another equivalent of ethyl acetoacetate or an enaminone)[7][10]. Zinc dust is added sequentially. The zinc/acetic acid system reduces the oxime to an α-amino ketone in situ[7].

-

Causality of In Situ Reduction: Free α-amino ketones are highly nucleophilic and will rapidly self-condense to form dihydropyrazines. By generating the amine directly in the presence of the highly electrophilic coupling partner, cross-condensation outcompetes self-condensation, driving the reaction toward the desired pyrrole (e.g., diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate)[7][9].

Caption: Mechanistic pathway of the Knorr pyrrole synthesis utilizing the oxime intermediate.

Pyrazine and Fungicide Precursors

Beyond pyrroles, the oxime functionality can be leveraged to synthesize pyrazines. For example, fluorinated derivatives of this oxime (e.g., alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate) react with ethylenediamine to yield 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters[11]. These pyrazine cores are critical synthetic intermediates for modern agricultural fungicides, such as Pyraziflumid, which are designed to inhibit specific mitochondrial electron transport pathways in target pathogens[11].

Conclusion

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid and its ethyl ester represent a masterclass in functional group density. By understanding the rigorous IUPAC rules that define its geometry and priority, and mastering the thermodynamic controls required for its synthesis, researchers can unlock its full potential as a versatile building block. Whether deployed in the Knorr synthesis for porphyrin analogs or condensed into pyrazines for next-generation agrochemicals, this compound remains an indispensable tool in the arsenal of synthetic organic chemistry.

References

-

Diethyl 2,2'-bis(hydroxyimino)-3,3'-(hydrazinediylidene)dibutanoate - ResearchGate. Available at:[Link]

- KR20190022894A - Preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid ester - Google Patents.

-

GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES - AdiChemistry. Available at:[Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book). Available at:[Link]

-

Rule C-842 Oximes and Their Derivatives - ACD/Labs. Available at:[Link]

-

Knorr pyrrole synthesis - Wikipedia. Available at:[Link]

-

SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. Available at:[Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. Blue Book P-60-65 [iupac.qmul.ac.uk]

- 3. acdlabs.com [acdlabs.com]

- 4. adichemistry.com [adichemistry.com]

- 5. CAS 5408-04-8: Butanoic acid, 2-(hydroxyimino)-3-oxo-, eth… [cymitquimica.com]

- 6. CAS 5408-04-8: Butanoic acid, 2-(hydroxyimino)-3-oxo-, eth… [cymitquimica.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. en-academic.com [en-academic.com]

- 10. tandfonline.com [tandfonline.com]

- 11. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

Theoretical Studies on the Stability of 2-Hydroxyimino-3-oxobutanoic Acid: A Computational and Structural Whitepaper

Introduction & Chemical Context

2-Hydroxyimino-3-oxobutanoic acid, commonly utilized in its esterified form as ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8), is a highly versatile α -oximino- β -keto compound [1]. In the realm of drug development and agrochemical synthesis, it serves as a critical building block—most notably in the construction of functionalized pyrazines, such as the broad-spectrum fungicide pyraziflumid [2].

Despite its widespread use, the intrinsic reactivity of this compound is governed by complex, dynamic structural equilibria. Understanding its thermodynamic stability, tautomeric preferences, and conformational dynamics is paramount for researchers aiming to optimize reaction conditions, predict nucleophilic addition pathways, and control stereoselectivity.

Tautomerism and Isomerism: The Theoretical Framework

The structural landscape of 2-hydroxyimino-3-oxobutanoic acid is defined by two primary dynamic equilibria:

-

Nitroso-Oxime Tautomerism: The migration of a proton between the α -carbon and the nitroso oxygen.

-

E/Z Isomerization: The geometric orientation of the oxime hydroxyl group relative to the flanking ketone and carboxyl moieties.

Causality in Stability: Theoretical studies on related oxime-nitroso systems demonstrate that the oxime tautomer is overwhelmingly favored [3]. The nitroso form suffers from significant electronic repulsion between adjacent carbonyl and nitroso lone pairs. Conversely, the oxime form benefits from extended π -conjugation across the N=C–C=O system and the formation of robust intramolecular hydrogen bonds, effectively locking the molecule into a stable, planar conformation [4].

Thermodynamic landscape of tautomerization and E/Z isomerization pathways.

Computational Methodology: A Self-Validating Protocol

To rigorously evaluate the stability of these species, a self-validating Density Functional Theory (DFT) protocol is required. This workflow ensures that theoretical predictions are mathematically sound before empirical testing.

Step-by-Step Computational Workflow:

-

Conformational Search: Generate initial 3D geometries for the nitroso form, E-oxime, and Z-oxime using molecular mechanics (e.g., MMFF94 force field).

-

Geometry Optimization: Optimize geometries using the M06-2X functional paired with the 6-311++G(d,p) basis set.

-

Expert Insight (Causality): The M06-2X functional is strictly chosen over standard B3LYP because it explicitly accounts for medium-range electron correlation and dispersion forces, which are critical for accurately modeling intramolecular hydrogen bonds [5]. The diffuse functions (++) are mandatory to correctly describe the expanded electron density of the oxygen lone pairs.

-

-

Frequency Analysis (Self-Validation): Perform vibrational frequency calculations at the same level of theory.

-

Validation Check: The strict absence of imaginary frequencies confirms that the optimized structures are true local minima on the potential energy surface (PES), rather than transient transition states.

-

-

Solvation Modeling: Apply the SMD (Solvation Model based on Density) to simulate the dielectric environment of polar protic solvents (e.g., ethanol or water), which are known to catalyze tautomerization via intermolecular proton shuttling [3].

-

NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the stabilization energy ( E(2) ) of the charge transfer from the carbonyl oxygen lone pair to the oxime O-H antibonding orbital ( nO→σO−H∗ ).

Step-by-step DFT computational workflow for validating tautomeric stability.

Quantitative Thermodynamic Data

The relative stabilities of the isomers are dictated by the strength and orientation of their intramolecular hydrogen bonds. In the E-oxime, the hydroxyl group donates a hydrogen bond to the highly polarized ketone carbonyl, forming a highly stable 6-membered pseudo-ring. In the Z-oxime, the hydrogen bond is directed toward the less polarized carboxyl/ester carbonyl, resulting in slightly lower stabilization.

Table 1: Computed Thermodynamic and Electronic Properties (M06-2X/6-311++G(d,p), SMD=Water)

| Species | Relative Free Energy ( ΔG , kcal/mol) | Dipole Moment ( μ , Debye) | Primary Intramolecular Interaction | NBO Stabilization Energy ( E(2) , kcal/mol) |

| E-Oxime | 0.00 (Global Minimum) | 2.85 | N-O-H ⋯ O=C (Ketone) | ~ 14.2 |

| Z-Oxime | + 1.85 | 3.12 | N-O-H ⋯ O=C (Carboxyl) | ~ 11.5 |

| Nitroso | + 10.40 | 4.20 | None (Steric Repulsion) | N/A |

Note: Data synthesized and extrapolated from theoretical benchmarks of α -keto oximes and isonitroso derivatives [6].

Experimental Validation Protocol: NMR Spectroscopy

Theoretical predictions must be grounded in empirical reality. The following protocol outlines the self-validating experimental method for quantifying the E/Z oxime ratio and confirming the thermodynamic absence of the nitroso tautomer.

Protocol: Quantitative 1 H and 13 C NMR Analysis

-

Sample Preparation: Dissolve 15 mg of 2-hydroxyimino-3-oxobutanoic acid (or its ethyl ester) in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: DMSO is chosen because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation, allowing the intrinsic intramolecular hydrogen bonds (and thus the true monomeric E/Z ratio) to dictate the conformational population.

-

-

Acquisition Parameters: Acquire 1 H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons (typically D1≥10 seconds).

-

Validation Check: A long D1 ensures complete spin relaxation between pulses, making the signal integration strictly quantitative and mathematically reliable.

-

-

Signal Identification:

-

Oxime OH: Identify broad singlets far downfield (11.0 - 13.0 ppm). The E-isomer OH (hydrogen-bonded to the more electron-rich ketone) typically appears slightly further downfield than the Z-isomer OH.

-

Methyl Protons: The terminal ketone methyl group (CH 3 -C=O) will show distinct singlets for the E (~2.3 ppm) and Z (~2.4 ppm) isomers due to the anisotropic deshielding effect of the proximate oxime oxygen in the Z form[6].

-

Absence of Nitroso: The complete absence of an α -proton multiplet (expected around 5.3 ppm) confirms that the nitroso tautomer is not present in detectable quantities.

-

-

Data Processing: Integrate the respective methyl singlets to determine the exact thermodynamic equilibrium constant ( Keq=[E]/[Z] ) and derive the experimental Gibbs free energy ( ΔG=−RTlnKeq ) to validate the DFT results.

Conclusion & Implications for Drug Development

Theoretical studies utilizing advanced DFT functionals and solvation models definitively establish that 2-hydroxyimino-3-oxobutanoic acid exists almost exclusively in the oxime tautomeric form. The E-oxime acts as the global thermodynamic minimum, stabilized by a robust intramolecular hydrogen bond to the ketone carbonyl. For drug development professionals, understanding these energetic parameters is crucial: the high stability of the E-oxime dictates its geometric presentation during nucleophilic attack, thereby governing the stereochemical outcomes of downstream cyclization reactions used to synthesize complex heterocyclic APIs.

References

- Google Patents. "KR20190022894A - Preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid ester.

-

The Journal of Organic Chemistry. "Formaldehyde Oxime ⇌ Nitrosomethane Tautomerism." American Chemical Society.[Link]

-

The Journal of Organic Chemistry. "Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not?" American Chemical Society.[Link]

-

ResearchGate. "Revisiting Oxime-Nitrone Tautomerism." ResearchGate.[Link]

Initial Biological Screening of (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid Derivatives: A Technical Guide to Target Identification and Assay Validation

Executive Summary

As a versatile pharmacophore, (2E)-2-(hydroxyimino)-3-oxobutanoic acid and its ester derivatives (e.g., ethyl 2-(hydroxyimino)-3-oxobutanoate) serve as critical synthetic intermediates and active scaffolds in modern drug discovery. Through targeted structural optimization, these derivatives bifurcate into two highly distinct biological applications: pyrrole-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for malaria treatment[1], and strobilurin analogs targeting the mitochondrial cytochrome bc1 complex (Complex III) for agricultural and medical antifungal applications[2].

This whitepaper provides an in-depth, rigorously validated framework for the initial biological screening of these derivatives. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as self-validating systems where the causality behind every biochemical choice is explicitly defined to eliminate false positives and ensure data integrity.

Pharmacological Rationale & Target Biology

Before initiating high-throughput screening (HTS) or hit-to-lead optimization, it is imperative to understand the mechanistic grounding of the targets.

-

Antimalarial Target (PfDHODH): Plasmodium falciparum lacks pyrimidine salvage pathways, relying entirely on de novo biosynthesis[3]. PfDHODH catalyzes the rate-limiting fourth step: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone[4]. Inhibiting this enzyme starves the parasite of pyrimidines, arresting DNA and RNA synthesis.

-

Antifungal Target (Cytochrome bc1 Complex): Strobilurin derivatives bind to the Qo (quinol oxidation) site of the cytochrome bc1 complex in the inner mitochondrial membrane[5]. This binding blocks the transfer of electrons from cytochrome b to cytochrome c1, collapsing the proton gradient and halting ATP production, leading to rapid fungal mycelial death[6].

Fig 1. Divergent biological target pathways of (2E)-2-(Hydroxyimino)-3-oxobutanoic acid derivatives.

Screening Workflow 1: PfDHODH Inhibition

Causality of Experimental Design

The standard assay for PfDHODH is a continuous, colorimetric, coupled-enzyme assay[7].

-

Why DCIP? 2,6-dichloroindophenol (DCIP) is selected as the terminal electron acceptor because its absorbance peak at 600 nm falls well outside the UV absorption range of most small-molecule libraries. This prevents compound-mediated optical interference (a common source of false positives)[7].

-

Why Triton X-100? The addition of 0.1% Triton X-100 is strictly required to maintain the highly lipophilic Coenzyme Q derivative (CoQD) in a micellar state, ensuring steady-state kinetics and preventing compound aggregation[3].

Self-Validating Protocol

The system self-validates by running parallel DMSO-only (0% inhibition) and enzyme-free (100% inhibition) wells. Any baseline drift in the enzyme-free well immediately flags auto-reduction of DCIP by the test compound, invalidating that specific well rather than the entire plate.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100[3].

-

Reagent Addition: Supplement the buffer with 20 µM CoQD and 120 µM DCIP.

-

Compound Incubation: Dispense 10 nM recombinant PfDHODH into 96-well or 384-well microplates. Add serially diluted (2E)-2-(Hydroxyimino)-3-oxobutanoic acid derivatives (0.001 to 50 µM final concentration in 0.4% DMSO)[4]. Incubate for 20 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 200 µM L-dihydroorotate (DHO) to initiate the reaction[3].

-

Kinetic Monitoring: Immediately monitor the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear phase of the curve. Normalize against the DMSO control to determine the IC50 using a four-parameter logistic fit.

Fig 2. Electron flow and self-validating colorimetric readout in the PfDHODH inhibition assay.

Screening Workflow 2: Cytochrome bc1 Complex Inhibition

Causality of Experimental Design

For derivatives optimized into strobilurin analogs, the target is the cytochrome bc1 complex. The assay measures the decylubiquinol-dependent reduction of cytochrome c at 550 nm[8].

-

Why Decylubiquinol? Native ubiquinol is highly hydrophobic and rapidly auto-oxidizes in aqueous buffers. Decylubiquinol provides the necessary redox potential while remaining stable and manageable in vitro[8].

-

Why Potassium Cyanide (KCN)? KCN (2-3 mM) is a mandatory addition to the assay buffer. KCN specifically poisons Complex IV (cytochrome c oxidase). Without KCN, Complex IV would rapidly re-oxidize the cytochrome c reduced by Complex III, resulting in a net-zero absorbance change and false-negative activity readings[4]. This isolation of Complex III makes the assay a self-validating closed system.

Step-by-Step Methodology

-

Mitochondrial Isolation: Isolate crude mitochondrial fractions from the target species (e.g., Pyricularia oryzae or bovine heart for mammalian counter-screening) using differential centrifugation[6].

-

Buffer Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.6), 0.1% BSA, 0.1 mM EDTA, 2 mM KCN, and 60 µM oxidized cytochrome c[6].

-

Compound Incubation: Add the isolated mitochondrial fraction (approx. 65 µg protein) and the test derivative (0.01 to 100 µM). Incubate for 5 minutes.

-

Reaction Initiation: Add 150 µM decylubiquinol to start the electron transfer cascade[6].

-

Kinetic Monitoring: Track the increase in absorbance at 550 nm (indicating the reduction of cytochrome c) for 5 minutes.

-

Validation: Utilize Azoxystrobin (10 µM) as a positive control to ensure >95% inhibition of the bc1 complex[6].

Quantitative Data Presentation

A successful screening cascade must evaluate both potency and species selectivity. Below is a representative data summary illustrating the structure-activity relationship (SAR) baseline for these derivatives.

Table 1: Representative Biological Screening Profile of (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid Derivatives

| Compound Scaffold / Class | Primary Target | Target IC50 (µM) | Selectivity Index (vs. Human) | Biological Outcome |

| Pyrrole-based derivative | PfDHODH | 0.02 - 0.38 | >400x (vs. hDHODH) | P. falciparum growth inhibition |

| Strobilurin A analog | Cytochrome bc1 | 0.01 - 0.05 | >100x (vs. Mammalian bc1) | Fungal mycelial growth arrest |

| Unoptimized hit (CAS 5408-04-8) | PfDHODH | >50.0 | N/A | Weak/No baseline activity |

Conclusion

The (2E)-2-(hydroxyimino)-3-oxobutanoic acid scaffold is a highly privileged structure in medicinal chemistry. By deploying the rigorously controlled, self-validating biochemical assays detailed above, researchers can accurately quantify the inhibitory kinetics of novel derivatives against PfDHODH and Cytochrome bc1. Ensuring the strict use of terminal electron sink blockers (like KCN) and optically distinct reporters (like DCIP) guarantees that the resulting hit-to-lead data is both reproducible and translationally relevant.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Stereochemical Landscape of (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid: Structural Logic, Synthesis, and Applications

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper

Executive Summary

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid (also known as 2-oximinoacetoacetic acid) and its ester derivatives are indispensable synthons in modern organic synthesis and drug development. Their utility spans the synthesis of complex heterocycles, unnatural amino acids, and targeted therapeutics such as dihydroorotate dehydrogenase (DHODH) inhibitors. The reactivity and biological integration of this molecule are fundamentally dictated by its stereochemistry. This whitepaper deconstructs the structural logic of the (2E) isomer, details a field-proven synthetic protocol, and explores the thermodynamic causality that makes this specific spatial arrangement highly favored.

Structural Elucidation and Stereochemical Logic

The nomenclature of oximes relies strictly on the Cahn-Ingold-Prelog (CIP) priority rules to assign the Entgegen (E) or Zusammen (Z) configuration across the C=N double bond. For (2E)-2-(hydroxyimino)-3-oxobutanoic acid, the stereocenter of interest is C2.

CIP Priority Assignment

To understand why the (2E) configuration adopts its specific geometry, we must evaluate the substituents on both the oxime carbon (C2) and the oxime nitrogen (N):

-

Priorities at C2: The two substituents are the carboxylic acid group (-COOH) and the acetyl group (-C(=O)CH3).

-

The carbon of the -COOH group is bonded to three oxygen equivalents (O, O, O).

-

The carbon of the -C(=O)CH3 group is bonded to two oxygen equivalents and one carbon (O, O, C).

-

-

Priorities at N: The substituents are the hydroxyl group (-OH) and a lone electron pair.

In the (2E) isomer, the highest priority groups (-COOH and -OH) are positioned on opposite sides of the C=N double bond. Consequently, the oxime -OH group is forced onto the same side as the acetyl group (-C(=O)CH3).

Figure 1: CIP priority assignment establishing the (2E) configuration.

Thermodynamic Stability and Intramolecular Interactions

The spatial arrangement of the (2E) isomer is not merely a structural curiosity; it is the thermodynamic sink of the molecule. Because the oxime -OH is syn to the ketone carbonyl (-C(=O)CH3), the molecule is perfectly aligned to form a robust intramolecular hydrogen bond .

This interaction forms a highly stable 6-membered ring (comprising the oxime H, oxime O, oxime N, C2, C3, and ketone O). The ketone carbonyl acts as a superior hydrogen bond acceptor compared to the carboxylic acid carbonyl, driving the thermal equilibrium heavily toward the (2E) isomer 1.

Quantitative Stereochemical Comparison

| Property | (2E)-Isomer | (2Z)-Isomer | Causality / Significance |

| Stereochemical Alignment | -OHanti to -COOH | -OHsyn to -COOH | Dictates the geometry for intramolecular interaction. |

| Intramolecular H-Bonding | Strong (with Ketone C=O) | Moderate (with Acid C=O) | Ketone C=O is a superior electron donor, enhancing ring stability. |

| Thermodynamic State | Highly Favored | Unfavored | (2E) is the primary product under thermal equilibrium. |

| 1H NMR (Oxime -OH) | Highly deshielded (>10 ppm) | Less deshielded | Downfield shift reflects electron density pulled by the strong H-bond. |

Experimental Methodology: Synthesis and Isolation

The synthesis of (2E)-2-(hydroxyimino)-3-oxobutanoic acid (and its ethyl ester, 2) relies on the electrophilic nitrosation of the active methylene group in acetoacetic acid. The following protocol is designed as a self-validating system, ensuring high stereochemical fidelity.

Step-by-Step Protocol

-

Reagent Preparation: Dissolve acetoacetic acid (or ethyl acetoacetate) in glacial acetic acid. Cool the reaction vessel to 0 °C using an ice-salt bath.

-

Causality: Glacial acetic acid serves as both solvent and proton source. Cooling to 0 °C controls the exothermic nature of the reaction and prevents the degradation of the unstable nitrosonium ion ( NO+ ).

-

-

Electrophilic Nitrosation: Add a concentrated aqueous solution of sodium nitrite ( NaNO2 ) dropwise over 30 minutes.

-

Causality: Slow addition prevents localized heating and suppresses the formation of undesired nitrogen oxide ( NOx ) byproducts.

-

-

Tautomerization: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 1–3 hours.

-

Causality: The initial C-nitroso intermediate is kinetically favored but thermodynamically unstable. Warming provides the activation energy required for it to rapidly tautomerize into the more stable oxime.

-

-

Thermal Isomerization (Stereo-enrichment): If an E/Z mixture is detected via TLC, dissolve the crude product in a non-polar solvent (e.g., toluene) and heat at reflux until the (Z) isomer disappears.

-

Causality: Thermal energy overcomes the rotational barrier of the C=N bond. The system naturally equilibrates to the (2E) form, locked in place by the 6-membered intramolecular hydrogen bond 1.

-

-

Isolation & Validation: Quench with water, extract with ethyl acetate, and crystallize. Validate the (2E) geometry using 1H NMR (confirming the highly deshielded oxime proton) and IR spectroscopy (confirming the red-shifted ketone C=O stretch due to H-bonding).

Figure 2: Step-by-step synthetic workflow for the preparation of the (2E) isomer.

Applications in Drug Development

The precise stereochemistry of (2E)-2-(hydroxyimino)-3-oxobutanoic acid is highly leveraged in medicinal chemistry. Its predictable reactivity profile allows it to act as a foundational building block for complex therapeutics.

-

DHODH Inhibitors: The compound is a critical precursor in the synthesis of pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors. These inhibitors block pyrimidine de novo synthesis, a pathway essential for the replication of Plasmodium falciparum, making them potent antimalarial candidates 3.

-

Optically Active Heterocycles: The oxime functionality readily condenses with aldehydes and amines to form 1H-imidazole 3-oxides. The (2E) geometry ensures that the resulting cyclization proceeds with high regioselectivity, preserving stereogenic centers necessary for chiral drug development 4.

-

Unnatural Amino Acids: Asymmetric hydrogenation of the protected enamide derivatives of this oxime yields stereopure 2,3-diaminobutanoic acid (DAB), a motif found in numerous peptide antibiotics and toxins 1.

References

-

Expedient Asymmetric Synthesis of All Four Isomers of N,N'-Protected 2,3-Diaminobutanoic Acid. The Journal of Organic Chemistry - ACS Publications.1

-

Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. National Institutes of Health (PMC).3

-

Synthesis and Selected Transformations of 1H-Imidazole 3-Oxides Derived from Amino Acid Esters. ResearchGate.4

-

Ethyl 2-(hydroxyimino)-3-oxobutanoate | CID 136045771. PubChem Database.2

Sources

Application Note: Synthesis and Isolation of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

Executive Overview

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (CAS: 5408-04-8), commonly referred to as ethyl 2-oximinoacetoacetate, is a highly versatile α -oximino ester. It serves as a critical intermediate in organic synthesis, most notably as the primary precursor in the classic Knorr pyrrole synthesis and as a powerful additive for suppressing racemization during peptide coupling [1[1]]. This application note provides a self-validating, highly optimized protocol for its synthesis via the electrophilic nitrosation of ethyl acetoacetate.

Mechanistic Rationale & Causality

The synthesis relies on the direct nitrosation of a β -dicarbonyl compound. Understanding the causality behind the reagent selection is vital for reproducibility:

-

Solvent and Acid Catalyst (Glacial Acetic Acid): Glacial acetic acid is deliberately chosen because it acts as a fully miscible solvent for ethyl acetoacetate while simultaneously providing the necessary proton source to generate the active electrophile, nitrous acid ( HNO2 ), in situ from sodium nitrite [2[2]].

-

Electrophilic Attack & Tautomerization: The highly electrophilic nitrosonium ion ( NO+ ) attacks the nucleophilic α -carbon of the ethyl acetoacetate enol tautomer. The resulting C-nitroso intermediate is thermodynamically unstable and rapidly tautomerizes into the stable oxime (hydroxyimino) form, driven by extended conjugation with the adjacent ester and ketone carbonyls.

Mechanistic pathway for the nitrosation of ethyl acetoacetate.

Experimental Protocol

This methodology is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of the reaction at critical junctures.

Phase 1: Reaction Setup and Thermal Control

-

Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel with ethyl acetoacetate (1.0 eq, e.g., 20.0 g) dissolved in glacial acetic acid (approx. 2 volumes, e.g., 40 mL) [2[2]].

-

Thermal Causality (Crucial): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Why? Nitrous acid is highly unstable. If the temperature exceeds 10 °C, it rapidly decomposes into NO and NO2 gases, which leads to destructive nitration and drastically reduces the yield [3[3]].

-

Electrophile Generation: Prepare a concentrated aqueous solution of sodium nitrite (1.0 to 1.05 eq, e.g., 10.6 g in 20 mL water). Add this solution dropwise to the stirred reaction mixture at a rate that maintains the internal temperature strictly below 10 °C [3[3]].

Phase 2: Maturation & Self-Validation

-

Maturation: Once the addition is complete, remove the ice bath. Allow the light yellow reaction mixture to warm to ambient temperature and stir for an additional 30 to 60 minutes [2[2]].

-

Self-Validation Checkpoint:

-

Visual Cue: The clear solution will transition into a pale yellow oil-water biphasic system as the oxime forms.

-

Analytical Cue: Perform a Thin Layer Chromatography (TLC) check using a light petroleum:ethyl acetate (1:1) solvent system. The system validates complete conversion when the high-Rf ethyl acetoacetate spot completely disappears, replaced by a highly polar, low-Rf oxime spot [2[2]].

-

Phase 3: Work-up and Isolation

-

Quenching: Quench the reaction by adding a large volume of water (e.g., 100 mL). Causality: This dilutes the acetic acid, halting the reaction and decreasing the aqueous solubility of the product. Adding potassium chloride or saturated brine is highly recommended to drive the oxime into the organic phase via the salting-out effect [3[3]].

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether, 2 × 35 mL). Wash the combined organic layers successively with saturated sodium bicarbonate (to neutralize residual acetic acid) and brine [2[2]].

-

Purification: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. The residual pale yellow oil will spontaneously crystallize upon standing in vacuo, yielding the pure product [3[3]].

Step-by-step experimental workflow for oxime synthesis.

Quantitative Data & Analytical Benchmarks

The following table summarizes the stoichiometric expectations, optimal conditions, and physical properties required to validate the synthesized compound.

| Parameter | Value / Description |

| Target Compound | Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate |

| CAS Registry Number | 5408-04-8 |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| Typical Yield | 85% – 95% |

| Physical Appearance | Pale yellow oil (crystallizes on standing) |

| Optimal Reaction Temp. | 0 °C to 10 °C |

| Reaction Time | 30 to 60 minutes |

| TLC Solvent System | Light petroleum : Ethyl acetate (1:1) |

Downstream Applications

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a highly valuable intermediate in complex organic synthesis. Its most prominent application is in the Knorr pyrrole synthesis , where the oxime is reduced in situ using zinc dust and acetic acid to form a highly reactive α -amino ketone. This transient intermediate rapidly condenses with another equivalent of a β -dicarbonyl compound to yield heavily substituted pyrroles, such as diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's pyrrole) [4[4]]. Furthermore, its structural properties make it an essential additive in peptide chemistry, facilitating amide bond formation while effectively suppressing unwanted racemization side reactions [1[1]].

References

-

Expedient Asymmetric Synthesis of All Four Isomers of N,N'-Protected 2,3-Diaminobutanoic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate Source: PrepChem.com URL:[Link]

-

Knorr pyrrole synthesis Source: Wikipedia URL:[Link]

Sources

Application Note: Laboratory Preparation of (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid and its Stable Derivatives

Scientific Rationale & Mechanistic Insights

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid is a highly reactive α -oximino β -keto acid. It serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, including pyrazines, thiazoles, and various pharmaceutical precursors[1][2].

However, a fundamental chemical challenge dictates how this compound is handled in the laboratory: the free acid is notoriously unstable in acidic media . Under acidic conditions, the protonated carboxylate undergoes rapid decarboxylation and decomposition, yielding water, carbon dioxide, and cyanoacetic acid derivatives[3].

To bypass this instability, the authoritative and field-proven approach utilizes a two-stage synthetic pathway:

-

Electrophilic Nitrosation: Synthesis of the stable ester precursor, Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8), using sodium nitrite and glacial acetic acid[4][5].

-

Controlled Saponification: Mild alkaline hydrolysis to generate the stable sodium salt of (2E)-2-(hydroxyimino)-3-oxobutanoic acid, which can be utilized directly in downstream aqueous reactions without isolation of the free acid[3].

Reaction Pathway & Stability Limits

Reaction pathway showing the synthesis and stability limits of the target compound.

Reagents and Materials

All quantitative data regarding the necessary reagents for a standard 1.0-molar scale synthesis are summarized in Table 1.

Table 1: Stoichiometry and Reagent Roles

| Reagent | Role in Synthesis | Amount | Moles |

| Ethyl Acetoacetate | Starting Material | 130.0 g | 1.00 mol |

| Glacial Acetic Acid | Solvent / Acid Catalyst | 150.0 mL | Excess |

| Sodium Nitrite | Nitrosating Agent | 76.0 g | 1.10 mol |

| Dichloromethane (DCM) | Extraction Solvent | 3 x 250 mL | N/A |

| Sodium Hydroxide | Saponification Base | 40.0 g | 1.00 mol |

| Anhydrous MgSO₄ | Desiccant | As needed | N/A |

Experimental Protocol

The following protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure experimental integrity.

Phase 1: Synthesis of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

Causality Note: Glacial acetic acid is utilized because it acts as both a highly miscible solvent and a weak proton source, generating the active electrophile (nitrous acid, HNO₂) from sodium nitrite in a controlled, slow-release manner[5][6].

-

Dissolution: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer, dissolve 130.0 g of ethyl acetoacetate in 150 mL of glacial acetic acid[5].

-

Cooling: Submerge the flask in an ice-salt bath and chill the mixture to an internal temperature of 0–5 °C.

-

Nitrosation: Dissolve 76.0 g of sodium nitrite in 150 mL of distilled water. Add this aqueous solution dropwise via the dropping funnel over a period of 2 to 3 hours.

-

Critical Parameter: Maintain the internal temperature strictly below 10 °C. Higher temperatures will cause the unstable nitrous acid to rapidly decompose into NO and NO₂ gases, drastically reducing the yield[6].

-

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12–18 hours.

-

Validation Checkpoint: The reaction mixture will transition from colorless to a pale yellow or greenish hue as the nitroso intermediate forms and tautomerizes into the stable oxime.

-

Localized Context (Singapore/Tropical Labs): Due to high ambient room temperatures in tropical climates, ensure the reaction flask remains adequately jacketed or kept in a climate-controlled room (~20 °C) during the 12-18 hour maturation phase to prevent premature thermal degradation of the oxime.

-

-

Extraction: Dilute the mixture with 500 mL of cold distilled water. Extract the aqueous phase with dichloromethane (3 x 250 mL).

-

Neutralization & Drying: Wash the combined organic layers with distilled water (1 x 200 mL), followed by saturated aqueous NaHCO₃ until all effervescence ceases (removing residual acetic acid). Wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude ester. The product will appear as a pale yellow oil that slowly solidifies upon standing[1][4].

Phase 2: Controlled Saponification to the Sodium Salt

Causality Note: The free acid must not be isolated. By stopping at the sodium salt, the carboxylate remains deprotonated, preventing the electron-withdrawing effect that triggers decarboxylation[3].

-

Solvation: Dissolve 15.9 g (0.1 mol) of the purified ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate in 50 mL of absolute ethanol.

-

Alkaline Addition: Cool the solution to 0 °C. Carefully add a stoichiometric amount of NaOH (4.0 g, 0.1 mol, dissolved in 20 mL of water) dropwise over 15 minutes.

-

Hydrolysis: Stir the mixture for 2 hours at room temperature.

-

Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should confirm the complete disappearance of the ester starting material (Rf ~0.35).

-

-

Solvent Removal: Evaporate the ethanol under vacuum at a low temperature (<30 °C). The remaining aqueous solution contains the stable Sodium (2E)-2-(hydroxyimino)-3-oxobutanoate, ready for immediate downstream use.

Step-by-step experimental workflow for the synthesis of the ester and its sodium salt.

Quantitative Data & Analytical Characterization

The intermediate ester is the most reliable checkpoint for structural verification before proceeding to the salt. Expected analytical properties are summarized in Table 2.

Table 2: Characterization of Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate

| Property | Value |

| CAS Number | 5408-04-8[1] |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol [4] |

| Melting Point | 46–48 °C[4] |

| Boiling Point | 136–137 °C (at 5 Torr)[4] |

| Expected Yield | 85–92% |

| Appearance | Colorless to pale yellow liquid, solidifying upon standing[1] |

Troubleshooting & Safety

-

Toxic Gas Evolution: The reaction between sodium nitrite and acetic acid generates NOx gases. This procedure must be conducted in a well-ventilated fume hood. If brown gas (NO₂) is observed escaping the flask, the internal temperature is too high; immediately add more ice to the bath and slow the addition rate.

-

Product Degradation: If the final aqueous salt solution turns deep red and begins bubbling spontaneously, the solution has become too acidic, and the product is actively decomposing into cyanoacetic acid and CO₂[3]. Ensure the pH remains strictly alkaline (pH 8–9) during storage.

References

-

ConnectSci. STUDIES ON THE NITROGEN METABOLISM OF PLANTS (J.G. Wood et al.). URL:[Link]

-

PrepChem. Synthesis of (a) Oximinoacetoacetic acid benzyl ester. URL:[Link]

-

PrepChem. Synthesis of benzyl acetoacetate. URL:[Link]

Sources

- 1. CAS 5408-04-8: Butanoic acid, 2-(hydroxyimino)-3-oxo-, eth… [cymitquimica.com]

- 2. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 3. connectsci.au [connectsci.au]

- 4. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

Application Note: (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid and its Derivatives in Advanced Organic Synthesis

Executive Summary & Chemical Rationale

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid is a highly versatile, bifunctional building block in modern organic synthesis. While the free β-keto acid is theoretically valuable, its high propensity for rapid thermal decarboxylation dictates that its esterified counterparts—most notably ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8) —are utilized in practical synthesis.

The synthetic power of this scaffold lies in its unique contiguous triad of reactive centers: an electrophilic ketone, a reducible oxime, and an ester group. This configuration provides a "masked" α-amino ketone. Because free α-amino ketones are highly unstable and prone to rapid self-condensation (forming dihydropyrazines), the stable oxime serves as a bench-ready precursor. By performing an in situ reduction in the presence of a trapping electrophile, chemists can bypass intermediate instability to construct complex, highly substituted nitrogen-containing heterocycles, including pyrroles, thiazoles, pyrazines, and imidazoles 1.

Core Applications in Drug Development

Knorr Pyrrole Synthesis (Antimalarial & Oncology Agents)

The most prominent application of this scaffold is the modified Knorr pyrrole synthesis. By reducing the oxime with zinc dust in glacial acetic acid alongside a β-dicarbonyl compound, researchers can synthesize highly substituted pyrroles. This methodology was recently critical in the lead optimization of pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., DSM502) for the treatment of drug-resistant Plasmodium falciparum malaria 2.

Pyrazine Synthesis (Agrochemicals)

Fluorinated analogs of the scaffold, such as alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, undergo direct condensation with ethylenediamine to form 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. These are vital synthetic intermediates for modern broad-spectrum fungicides like pyraziflumid 3.

Imidazole 3-Oxides (Chiral Ionic Liquids)

Reaction of the oxime ester with α-amino acid methyl esters and formaldehyde yields optically active 1H-imidazole 3-oxides. These compounds are highly valued as precursors for chiral ionic liquids and specialized N-heterocyclic carbene (NHC) ligands 4.

Divergent synthetic pathways of 2-(hydroxyimino)-3-oxobutanoates to various heterocycles.

Quantitative Data Summary

The following table summarizes the optimal reaction parameters for utilizing the 2-(hydroxyimino)-3-oxobutanoate scaffold across different heterocycle classes.

| Heterocycle Target | Co-Reactant(s) | Catalyst / Reagent | Temp (°C) | Yield Range | Primary Application |

| Substituted Pyrroles | Acetylacetone (or β-diketones) | Zn dust, Glacial AcOH | 15 → 60 | 65 - 85% | DHODH Inhibitors (Antimalarials) |

| Pyrazine-2-carboxylates | Ethylenediamine | None (Toluene solvent) | -20 → 100 | 70 - 90% | Fungicides (e.g., Pyraziflumid) |

| Imidazole 3-Oxides | Amino acid esters + CH₂O | None (MeOH/H₂O solvent) | 20 → 25 | 55 - 75% | Chiral Ionic Liquids |

| 2-Aminothiazoles | Thiourea + Halogen source | Base (optional) | 60 → 80 | 60 - 80% | Cephalosporin Antibiotics |

Experimental Methodologies

Protocol 1: One-Pot Knorr Synthesis of Substituted Pyrroles

This protocol utilizes an in situ reduction to generate the reactive α-amino ketone, which immediately condenses with a β-diketone to form a functionalized pyrrole 2.

Reagents:

-

Ethyl 2-(hydroxyimino)-3-oxobutanoate (4.0 mmol)

-

Acetylacetone (4.0 mmol)

-

Glacial Acetic Acid (25 mL)

-

Zinc Dust (10.0 mmol, 2.5 equiv.)

Step-by-Step Procedure & Causality:

-

Substrate Solubilization: Dissolve the oxime ester and acetylacetone in 25 mL of glacial acetic acid in a round-bottom flask.

-

Causality: Acetic acid acts as both the solvent and the proton source required for the subsequent metal-mediated reduction of the N-O bond.

-

-

Temperature Equilibration: Cool the mixture to exactly 15 °C using a water/ice bath.

-

Causality: The reduction of the oxime is highly exothermic. Maintaining 15 °C prevents the thermal degradation of the transient α-amino ketone and suppresses unwanted side reactions.

-

-

Controlled Reduction: Add the Zn dust portion-wise over 15 minutes under vigorous stirring.

-

Causality: Slow addition prevents a runaway exotherm. The Zn/AcOH system selectively reduces the oxime to a primary amine without reducing the ketone moieties.

-

-

Condensation Phase: Remove the cooling bath and allow the mixture to stir at room temperature for 20 minutes, then heat to 60 °C for 2 hours.

-

Causality: Room temperature stirring ensures complete reduction. Heating to 60 °C provides the activation energy necessary for the dual dehydration steps, driving the aromatization of the intermediate pyrroline into the thermodynamically stable pyrrole.

-

-

Isolation: Pour the hot mixture into 100 mL of ice-cold water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validation & In-Process Controls:

-

Visual Cue 1: The initial solution is pale yellow. Upon Zn addition, the solution will briefly turn cloudy/gray (suspended Zn) and then clear as the oxime is consumed.

-

Visual Cue 2: During the 60 °C heating phase, the solution will darken significantly (light brown/red), indicating successful aromatization.

-

TLC Monitoring: Use Hexane:EtOAc (7:3). The disappearance of the UV-active oxime spot ( Rf≈0.4 ) and the appearance of a highly fluorescent blue spot under 254 nm UV ( Rf≈0.6 ) confirms pyrrole formation.

Mechanistic workflow and causality of the modified Knorr pyrrole synthesis.

Protocol 2: Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid Esters

This protocol exploits the electrophilicity of the 1,3-dicarbonyl system to achieve a double condensation with a diamine 3.

Reagents:

-

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (5.0 mmol)

-

Ethylenediamine (6.0 mmol, 1.2 equiv.)

-

Toluene (30 mL)

Step-by-Step Procedure & Causality:

-

Preparation: Dissolve the trifluorinated oxime ester in 30 mL of anhydrous toluene under an inert nitrogen atmosphere.

-

Amine Addition: Cool the solution to 0 °C. Add ethylenediamine dropwise over 10 minutes.

-

Causality: The initial nucleophilic attack of the diamine on the highly electrophilic trifluoromethyl ketone is rapid and exothermic. Cooling prevents oligomerization of the diamine.

-

-

Cyclization: Attach a Dean-Stark trap and reflux the mixture (approx. 110 °C) for 4 hours.

-

Causality: The Dean-Stark apparatus removes the water generated during the double condensation (imine formation), driving the equilibrium toward the cyclic dihydropyrazine intermediate.

-

-

Oxidation: The dihydropyrazine spontaneously oxidizes to the fully aromatic pyrazine under atmospheric conditions during workup, or can be forced using a mild oxidant (e.g., DDQ) if necessary.

Self-Validation & In-Process Controls:

-

Water Evolution: The physical collection of stoichiometric water in the Dean-Stark trap (approx. 0.18 mL) provides absolute, real-time validation that the double dehydration cyclization is proceeding to completion.

References

-

Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. PubMed Central (PMC). Available at:[Link]

- Preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid ester (KR20190022894A).Google Patents.

-

Synthesis and Selected Transformations of 1H-Imidazole 3-Oxides Derived from Amino Acid Esters. ResearchGate. Available at:[Link]

-

Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. Available at: [Link]

Sources

- 1. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC Method Development and Validation for the Analysis of (2E)-2-(Hydroxyimino)-3-oxobutanoic Acid

Executive Summary

(2E)-2-(Hydroxyimino)-3-oxobutanoic acid is a highly polar, reactive intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including cephalosporin antibiotics and pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The analytical control of this compound presents a unique set of chromatographic challenges: it is highly hydrophilic, susceptible to geometric isomerization (E/Z forms), and prone to thermal and hydrolytic degradation.

This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality behind column chemistry selection, mobile phase thermodynamics, and sample matrix stabilization.

Physicochemical Profiling & Method Rationale

To develop a robust method, we must first deconstruct the analyte's physicochemical vulnerabilities. The molecule contains three critical functional groups: a carboxylic acid, a ketone, and a hydroxyimino (oxime) group.

The Polarity and Retention Challenge

With a calculated LogP of approximately -0.5 to -1.0, the compound is highly water-soluble. Standard C18 stationary phases require highly aqueous mobile phases (>95% water) to achieve adequate retention. However, exposing standard C18 columns to such conditions leads to stationary phase dewetting (phase collapse), resulting in irreproducible retention times. The Solution: We utilize a Polar-Embedded C18 (AQ-type) column. The embedded polar group (often an amide or carbamate) maintains a hydration layer near the silica surface, preventing the C18 chains from matting down and ensuring consistent retention even in 100% aqueous conditions.

Ionization Suppression

The carboxylic acid moiety has a pKa of ~2.5, while oximes act as weak acids with a pKa typically between 10 and 12 [4]. At a neutral pH, the molecule exists as a polar anion, which will elute in the void volume ( t0 ). The Solution: The mobile phase must be buffered at least 1 pH unit below the pKa of the carboxylic acid to ensure the molecule remains fully protonated (neutral). We employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) as the aqueous modifier. TFA also acts as a mild ion-pairing agent, further enhancing hydrophobic retention.

Isomerization and Stability Dynamics

The oxime group can exist in both (2E) and (2Z) configurations. The formation and separation of oxime isomers is a well-documented analytical hurdle [2]. Furthermore, alpha-keto acids and their derivatives are highly prone to decarboxylation and hydrolysis in unbuffered aqueous solutions [3]. The Solution: The sample diluent must mimic the initial mobile phase conditions (acidic pH) to "lock" the equilibrium and prevent on-bench hydrolysis of the oxime bond [5]. The column temperature is strictly controlled at 25°C to minimize thermal decarboxylation.

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

This protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the integrity of the data generated.

Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Waters SymmetryShield™ RP18 (150 x 4.6 mm, 3.5 µm) | Polar-embedded phase prevents dewetting in highly aqueous conditions. |

| Mobile Phase A | Water + 0.1% TFA (v/v) | Suppresses carboxylate ionization; maintains analyte in neutral state. |

| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | Strong solvent for gradient elution and column wash. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp. | 25°C ± 1°C | Prevents thermal decarboxylation and on-column isomerization. |

| Detection | UV at 230 nm | Captures the conjugated carbonyl-oxime chromophore while avoiding TFA end-absorption. |

| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |

| Sample Diluent | 95% Water / 5% Acetonitrile + 0.1% TFA | Matches initial gradient conditions to prevent peak fronting and stabilizes the oxime. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial hold to retain the highly polar analyte. |

| 5.0 | 95 | 5 | Isocratic hold for baseline stabilization. |

| 15.0 | 40 | 60 | Linear ramp to elute strongly retained impurities. |

| 18.0 | 40 | 60 | Isocratic wash. |

| 18.1 | 95 | 5 | Return to initial conditions. |

| 25.0 | 95 | 5 | Column re-equilibration (critical for AQ columns). |

Step-by-Step Sample Preparation

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of (2E)-2-(Hydroxyimino)-3-oxobutanoic acid reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the Sample Diluent. Sonicate in a cold water bath (<20°C) for 2 minutes to prevent thermal degradation.

-

Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

-

Resolution Solution (E/Z Isomer Generation): To ensure the method can separate the E and Z isomers, transfer 5 mL of the Working Standard Solution into a clear glass vial. Expose the vial to ambient UV light (or a UV lamp at 254 nm) for 4 hours to induce partial photo-isomerization from the (2E) to the (2Z) form.

Results & Discussion

Separation Mechanics of E/Z Isomers